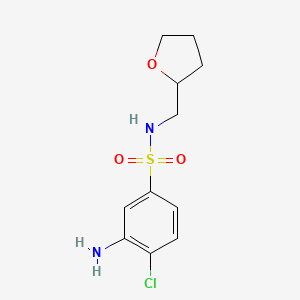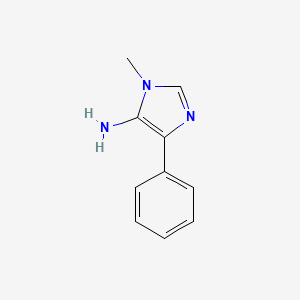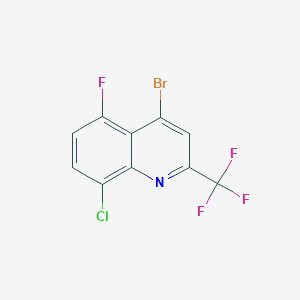
4-Bromo-8-chloro-5-fluoro-2-(trifluoromethyl)quinoline
Descripción general
Descripción
4-Bromo-8-chloro-5-fluoro-2-(trifluoromethyl)quinoline , also known by its chemical formula C10H3BrClF4N , is a synthetic organic compound. It falls within the quinoline class of heterocyclic aromatic compounds. The compound’s molecular weight is approximately 328.49 g/mol .
Molecular Structure Analysis
The molecular structure of 4-Bromo-8-chloro-5-fluoro-2-(trifluoromethyl)quinoline consists of a quinoline ring with substituents at specific positions. The bromine, chlorine, and fluorine atoms are strategically placed to confer specific properties and reactivity. The compound’s three-dimensional arrangement and bond angles can be explored using spectroscopic techniques such as NMR and FTIR .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Regioflexibility in Functionalization : The functionalization of halogenated quinolines, such as 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline and its analogs, has been explored, revealing that regiochemical exhaustive functionalization reactions can be achieved using trimethylsilyl entities and iodine atoms. This study demonstrated the potential for selective chemical reactions without impairing the bromine atom at the 4-position, indicating the versatility of these compounds in organic synthesis (Marull & Schlosser, 2004).
Synthesis of Quinoline Derivatives : A method for synthesizing quinoline-2-carboxylate derivatives via a rhodium-catalyzed oxidative [5+1] annulation has been developed. This methodology demonstrates the potential for creating diverse quinoline derivatives with various functional groups, indicating its applicability in pharmaceutical industry (Wang et al., 2018).
Chemical Reactions and Steric Effects
- Steric Pressure and Deprotonation : Research on the deprotonation of bromo(trifluoromethyl)quinoline and its isomers reveals insights into the steric pressure and chemical reactivity of these compounds. This research contributes to the understanding of how substituents like bromine and trifluoromethyl groups influence the reactivity of quinolines (Schlosser et al., 2006).
Applications in Organic Chemistry
- Synthesis of 4-(Trifluoromethyl)quinoline Derivatives : Studies on the synthesis of 4-(trifluoromethyl)quinoline derivatives demonstrate the ability to generate various functionalized quinolines. These findings are significant for organic chemistry, particularly in the synthesis of complex organic molecules (Lefebvre, Marull, & Schlosser, 2003).
Synthesis of Halogenated Quinolines
Halogenation of Methylquinolines : The synthesis of halogenated methylquinolines, including fluorinated variants, has been explored. This research provides a foundation for the development of new halogenated quinolines with potential applications in various fields (Tochilkin et al., 1983).
Synthesis of New Quinoline Derivatives : The creation of new quinoline derivatives with various substitutions, including fluoro, chloro, and bromo, highlights the versatility and potential applications of these compounds in medicinal chemistry and other scientific fields (Didenko et al., 2015).
Propiedades
IUPAC Name |
4-bromo-8-chloro-5-fluoro-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3BrClF4N/c11-4-3-7(10(14,15)16)17-9-5(12)1-2-6(13)8(4)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRORRAMYBPFAQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=CC(=N2)C(F)(F)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3BrClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-8-chloro-5-fluoro-2-(trifluoromethyl)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



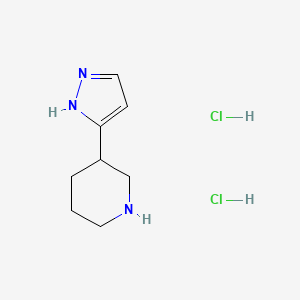
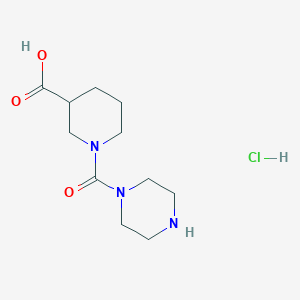
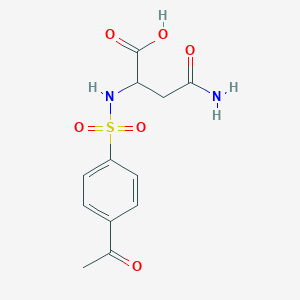

![7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1521315.png)


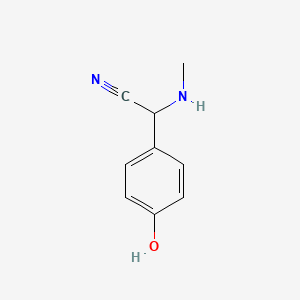
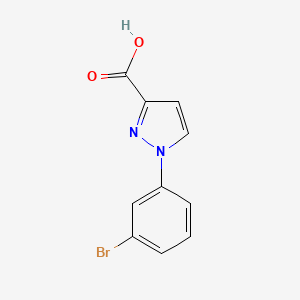
![{1-[(2-Aminophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1521324.png)
![[1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol](/img/structure/B1521325.png)
![4-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1521326.png)
